molecular formula C₂₀H₂₈O₃ B029557 5,8-Monoepoxyretinoic acid CAS No. 3012-76-8

5,8-Monoepoxyretinoic acid

Cat. No.: B029557
CAS No.: 3012-76-8
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-JUPVTLSTSA-N
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Description

5,8-Monoepoxyretinoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₃ and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biological Activity in Vitamin A Deficiency : 5,6-Epoxyretinoic acid, closely related to 5,8-monoepoxyretinoic acid, is a highly active metabolite of retinoic acid. It has potential therapeutic implications for vitamin A deficiency, suggesting its significant role in metabolic pathways related to vitamin A (McCormick et al., 1978).

  • Identification in Metabolic Pathways : 5,8-oxyretinoic acid was identified in the small intestine of vitamin A-deficient rats after a dose of retinoic acid, indicating it may be a natural product in these metabolic pathways (Napoli et al., 1978).

  • Therapeutic Potential : 5,6-monoepoxyretinoic acid demonstrates good growth response in vitamin A-deficient rats, being 157% as active as all-trans-retinyl acetate when given intraperitoneally. This suggests its therapeutic potential in treating vitamin A deficiency-related conditions (John et al., 1967).

  • Production Under Acidic Conditions : 5,8-oxyretinoic acid, identified as 8II, is likely produced from 5,6-epoxyretinoic acid under acidic conditions. This discovery was made in vitamin A-deficient rats dosed with retinoic acid (Napoli et al., 1978).

  • Mass Spectral Analysis : The mass spectral analysis of vitamin A analogs, including all-trans-retinoic acid and methyl-5,6-monoepoxyretinoate, reveals characteristic features that could be vital for understanding the metabolic and pharmacokinetic properties of these compounds (Reid et al., 1973).

  • Photoreaction Products : The photoreaction of methyl 5,8-epoxyretinoate in acetonitrile produces new products, offering insights into the chemical properties and potential applications of this compound derivatives (Wada et al., 1992).

Safety and Hazards

The safety data sheet for Retinoic acid, which 5,8-Monoepoxyretinoic Acid is a metabolite of, indicates that it is harmful if swallowed, causes skin irritation, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

5,8-Monoepoxyretinoic acid is a metabolite of all-trans retinoic acid . All-trans retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . The primary targets of this compound are likely to be the same as those of all-trans retinoic acid, which include retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

Mode of Action

The compound interacts with its targets, the RARs and RXRs, to regulate cell growth, differentiation, and apoptosis

Biochemical Pathways

This compound is likely involved in the retinoic acid signaling pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound may also affect the expression of certain genes, such as members of the POU, PAX, and Kruppel-related families of transcription factors .

Pharmacokinetics

It is known that retinoids are extensively metabolized and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of related compounds, isotretinoin, etretinate, and acitretin after long-term treatment are up to 20 hours, 120 days, and 48 hours, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of all-trans retinoic acid, given their similar structures and targets . This includes the regulation of cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, it has been suggested that 5,8-oxyretinoic acid was produced from 5,6-epoxyretinoic acid under acidic conditions . .

Properties

IUPAC Name

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-JUPVTLSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112327
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-76-8
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Epoxytretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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